Product packaging for 1-Benzyl-4-benzyloxypiperidine(Cat. No.:)

1-Benzyl-4-benzyloxypiperidine

Cat. No.: B8687224
M. Wt: 281.4 g/mol
InChI Key: NMBJDLXKQWESDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-4-benzyloxypiperidine is a chemical scaffold of interest in medicinal chemistry and neuroscience research. Piperidine derivatives are frequently investigated for their interactions with central nervous system targets . Specifically, structurally related 4-benzylpiperidine compounds have been identified as monoamine releasing agents, showing selectivity for dopamine and norepinephrine release over serotonin . This pharmacological profile makes such compounds valuable tools for studying the dopaminergic system in the context of neurological disorders . Furthermore, recent research into benzyloxy piperidine-based compounds has highlighted their potential as selective antagonists for the dopamine D4 receptor (D4R) . This application is particularly relevant for investigations into Parkinson's disease and L-DOPA-induced dyskinesias, providing researchers with compounds that can help elucidate the modulatory role of the D4R within the cortico-basal ganglia network . The this compound structure serves as a versatile intermediate for further chemical functionalization, enabling the exploration of structure-activity relationships (SAR) to develop novel research ligands with optimized properties . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO B8687224 1-Benzyl-4-benzyloxypiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-benzyl-4-phenylmethoxypiperidine

InChI

InChI=1S/C19H23NO/c1-3-7-17(8-4-1)15-20-13-11-19(12-14-20)21-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2

InChI Key

NMBJDLXKQWESDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 4 Benzyloxypiperidine and Analogous Compounds

Construction of the Piperidine (B6355638) Heterocycle

The piperidine ring is a prevalent structural motif in numerous biologically active compounds and natural products. taylorfrancis.com Its synthesis has been a subject of extensive research, leading to a variety of effective methodologies. Key approaches to forming the piperidine skeleton include intramolecular cyclization, reduction of pyridine (B92270) precursors, and multi-component reactions. nih.gov

Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization is a fundamental approach for constructing the piperidine ring, where a linear precursor containing a nitrogen atom and a reactive functional group cyclizes to form the six-membered heterocycle. nih.gov These strategies are diverse and can be categorized by the type of bond being formed (C-N or C-C) and the nature of the chemical transformation. nih.gov

Common cyclization approaches include:

Metal-Catalyzed Cyclization: Transition metals like palladium and gold can catalyze the intramolecular cyclization of amino-alkenes or amino-alkynes. nih.govorganic-chemistry.org For instance, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes can produce various nitrogen heterocycles, including piperidines. organic-chemistry.org

Radical Cyclization: Radical-mediated reactions offer another pathway. For example, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. nih.gov Another method involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org

Electrophilic Cyclization: This strategy involves the cyclization of N-alkenylamides or similar substrates using a mild and powerful reagent like tert-butyl hypoiodite. organic-chemistry.org

Intramolecular Hydroamination: The direct addition of an N-H bond across a C-C multiple bond within the same molecule is a highly atom-economical method. Gold(I) complexes have been shown to effectively catalyze the intramolecular hydroamination of N-allenyl carbamates to form cyclic amines. organic-chemistry.org

StrategyCatalyst/ReagentSubstrate TypeReference
Wacker-Type Aerobic Oxidative CyclizationPd(DMSO)2(TFA)2Amino-alkenes organic-chemistry.org
Radical-Mediated Amine CyclizationCobalt(II) catalystLinear amino-aldehydes nih.gov
Electrophilic Cyclizationtert-Butyl hypoioditeN-alkenylamides organic-chemistry.org
Intramolecular HydroaminationGold(I) catalystN-allenyl carbamates organic-chemistry.org

Reductive Processes for Piperidine Generation

The reduction of readily available pyridine derivatives provides a direct and efficient route to the saturated piperidine ring. This transformation can be accomplished through various reductive methods, including catalytic hydrogenation and transfer hydrogenation.

Catalytic Hydrogenation: The hydrogenation of the aromatic pyridine ring is a widely used method. nih.gov This can be achieved using heterogeneous catalysts like rhodium on carbon (Rh/C) in water under hydrogen pressure. organic-chemistry.org This method is applicable to a range of substituted pyridines. organic-chemistry.org

Reduction of Pyridine N-Oxides: A milder alternative involves the reduction of pyridine N-oxides. A notable advantage of this approach is the simplicity and high yield. An efficient procedure utilizes ammonium (B1175870) formate (B1220265) in the presence of palladium on carbon (Pd/C), avoiding the need for strong acids or harsh reagents. organic-chemistry.orgorganic-chemistry.org

Metal-Free Transfer Hydrogenation: A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source can also produce various piperidines in good yields. organic-chemistry.org

SubstrateReagentsKey FeaturesReference
PyridinesH2, 10% Rh/C, WaterMild conditions (80 °C, 5 atm) organic-chemistry.org
Pyridine N-OxidesAmmonium formate, Pd/CHigh yield, avoids strong acids organic-chemistry.orgorganic-chemistry.org
PyridinesAmmonia borane, Borane catalystMetal-free, good cis-selectivity organic-chemistry.org

Multi-Component Reactions in Piperidine Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. taylorfrancis.com MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. researchgate.net

The synthesis of highly functionalized piperidine scaffolds has been successfully achieved using MCRs. taylorfrancis.comtaylorfrancis.com A common strategy involves the reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound. taylorfrancis.comtaylorfrancis.com For example, a pseudo five-component reaction between aromatic aldehydes, anilines, and alkyl acetoacetates can be carried out in refluxing ethanol (B145695) to yield substituted piperidines. researchgate.net Various catalysts have been employed to facilitate these transformations, including tetrabutylammonium (B224687) tribromide (TBATB), molecular iodine, and even biocatalysts like Candida antarctica lipase (B570770) B (CALB). taylorfrancis.comtaylorfrancis.comrsc.org These methods are valued for their mild reaction conditions and good yields. taylorfrancis.comresearchgate.net

Functionalization at the Piperidine Nitrogen: Introduction of the 1-Benzyl Moiety

Once the piperidine ring is formed (often as a secondary amine, e.g., 4-hydroxypiperidine), the next crucial step is the introduction of the benzyl (B1604629) group at the nitrogen atom. This is typically accomplished through N-alkylation or reductive amination.

N-Alkylation Protocols for Benzyl Introduction

Direct N-alkylation is a straightforward method for forming the N-benzyl bond. This reaction involves the nucleophilic substitution of a benzyl halide, such as benzyl chloride or benzyl bromide, by the piperidine nitrogen. chemicalforums.compatsnap.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). chemicalforums.comresearchgate.net The choice of solvent can vary, with dichloromethane (B109758) (DCM) and ethanol being common options. chemicalforums.com For instance, 3-hydroxypiperidine (B146073) can be reacted with benzyl bromide in tetrahydrofuran (B95107) with sodium carbonate as the base. patsnap.com

The reactivity of the benzyl halide can influence the reaction conditions. For example, p-methoxybenzyl chloride is a highly reactive SN1 electrophile and may require milder conditions. chemicalforums.com

Reductive Amination Routes to N-Benzylated Piperidines

Reductive amination provides an alternative and often high-yielding route to N-benzylated piperidines. researchgate.net This two-step, one-pot process involves the initial reaction of the piperidine secondary amine with benzaldehyde (B42025) to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding tertiary amine.

A variety of reducing agents can be used for the reduction step. Sodium borohydride (B1222165) is a common choice. prepchem.com The synthesis of N-substituted piperidines from a piperidone precursor often employs a reductive amination strategy. researchgate.net This method is versatile and can be an effective alternative, particularly when direct alkylation proves problematic. chemicalforums.com

Functionalization at the Piperidine 4-Position: Installation of the 4-Benzyloxy Group

A crucial step in the synthesis of the target compound is the introduction of the benzyloxy group at the 4-position of the piperidine ring. This is typically achieved through the etherification of a 4-hydroxypiperidine (B117109) precursor.

Etherification of 4-Hydroxypiperidine Intermediates

The most common precursor for installing the 4-benzyloxy group is 1-benzyl-4-hydroxypiperidine (B29503). This intermediate contains a secondary alcohol that can be converted to the corresponding benzyl ether. The etherification is generally accomplished via a nucleophilic substitution reaction, most notably the Williamson ether synthesis. wikipedia.orglibretexts.org

In this reaction, the hydroxyl group of 1-benzyl-4-hydroxypiperidine is first deprotonated by a strong base to form a more nucleophilic alkoxide ion. This alkoxide then attacks an electrophilic benzylating agent, such as a benzyl halide, to form the desired ether and a salt byproduct. youtube.comkhanacademy.org

Table 1: Common Reagents for Etherification of 1-Benzyl-4-hydroxypiperidine

RoleReagent Examples
Piperidine Precursor 1-Benzyl-4-hydroxypiperidine
Base Sodium hydride (NaH), Potassium hydride (KH), Sodium hydroxide (B78521) (NaOH), Potassium tert-butoxide (t-BuOK)
Benzylating Agent Benzyl bromide (BnBr), Benzyl chloride (BnCl)
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene

This table presents examples of reagents commonly used in the Williamson ether synthesis for the preparation of 1-benzyl-4-benzyloxypiperidine.

Strategies for Benzyl Ether Formation

The formation of benzyl ethers is a fundamental transformation in organic synthesis, often employed to protect hydroxyl groups due to the benzyl group's stability and its ease of removal by hydrogenolysis. commonorganicchemistry.comnih.gov

The Williamson ether synthesis is a classic and widely used method. chem-station.com It involves the SN2 reaction between an alkoxide and a primary alkyl halide. wikipedia.orglibretexts.org For the synthesis of this compound, this translates to the reaction of the sodium or potassium salt of 1-benzyl-4-hydroxypiperidine with benzyl bromide or benzyl chloride. commonorganicchemistry.comnih.gov The reaction is typically performed in an aprotic polar solvent like DMF or THF to facilitate the SN2 mechanism. chem-station.com

Alternative methods for benzylation exist, which can be advantageous when the substrate is sensitive to strongly basic conditions. Acid-catalyzed benzylation using benzyl trichloroacetimidate (B1259523) can be effective for complex molecules. tcichemicals.com Another approach involves using reagents like 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions.

Convergent and Stepwise Synthetic Routes

The assembly of this compound can be approached through different synthetic strategies, primarily categorized as stepwise sequences.

Multistep Synthesis Sequences

A common and practical approach to this compound is through a multi-step, linear sequence starting from simpler, commercially available materials. A key intermediate in many of these routes is 1-benzyl-4-piperidone. chemicalbook.comcaymanchem.com

One established method to synthesize 1-benzyl-4-piperidone begins with benzylamine (B48309) and methyl acrylate (B77674). chemicalbook.comguidechem.com This process involves a sequence of reactions:

Michael Addition: Benzylamine undergoes a double Michael addition with two equivalents of methyl acrylate to form a diester intermediate.

Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization via a Dieckmann condensation to form a β-keto ester.

Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated to yield 1-benzyl-4-piperidone. chemicalbook.comchemicalbook.com

Once 1-benzyl-4-piperidone is obtained, the synthesis proceeds with the following steps: 4. Reduction: The ketone at the 4-position is reduced to a secondary alcohol, yielding 1-benzyl-4-hydroxypiperidine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). 5. Etherification: As described previously, the final step is the O-benzylation of 1-benzyl-4-hydroxypiperidine, typically via the Williamson ether synthesis, to afford the target compound, this compound. nih.gov

An alternative route to the 1-benzyl-4-piperidone core involves the direct N-alkylation of 4-piperidone (B1582916) with a benzyl halide.

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential tools in multi-step organic synthesis to ensure chemoselectivity by temporarily masking a reactive functional group. wikipedia.org In the context of synthesizing this compound, the benzyl group on the nitrogen atom can itself be considered a protecting group. guidechem.com It directs the synthesis and can be removed under specific conditions, such as catalytic hydrogenolysis, if further modification at the nitrogen is desired. google.com

In more complex syntheses of piperidine analogs, a more elaborate protecting group strategy might be necessary. For instance, if the synthesis were to begin with 4-hydroxypiperidine, the secondary amine would likely be protected before the O-benzylation of the hydroxyl group to prevent N-benzylation.

Common protecting groups for the piperidine nitrogen include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA).

Benzyloxycarbonyl (Cbz or Z): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. creative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by bases, often a solution of piperidine in DMF. creative-peptides.comresearchgate.net

Stereochemical Aspects in the Synthesis and Characterization of 1 Benzyl 4 Benzyloxypiperidine Derivatives

Enantioselective and Diastereoselective Synthesis Approaches

The construction of piperidine (B6355638) rings with specific stereochemical outcomes is a cornerstone of modern synthetic organic chemistry. The inherent chirality and conformational complexity of these scaffolds, particularly when densely substituted like 1-benzyl-4-benzyloxypiperidine derivatives, demand highly controlled synthetic methodologies.

Control of Stereocenters in Piperidine Systems

Achieving control over the stereocenters in piperidine systems is critical for accessing specific isomers with desired properties. Various strategies have been developed to introduce substituents with high levels of regio- and stereocontrol.

One effective method involves the diastereoselective functionalization of tetrahydropyridine (B1245486) precursors . For instance, diastereoselective epoxidation of substituted tetrahydropyridines, followed by regioselective ring-opening, can yield highly functionalized, oxygenated piperidines. The stereochemical outcome of the epoxidation can be directed by existing substituents on the ring or through the use of specific reagents that favor attack from a particular face of the double bond. For example, the use of trifluoroperacetic acid, generated in situ, can achieve high diastereoselectivity in the epoxidation of certain tetrahydropyridines.

Another powerful approach is reductive cyclization . The diastereoselective reductive cyclization of amino acetals, which can be prepared through nitro-Mannich reactions, allows for the stereochemistry established in the initial Mannich reaction to be transferred to the final piperidine product. Similarly, intramolecular cyclization strategies where a nitrogen-containing substrate undergoes ring closure are common, though achieving high stereoselectivity often requires the use of chiral ligands or catalysts.

Catalytic cycloaddition reactions also provide a robust route to polysubstituted piperidines with excellent stereocontrol. For example, a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes can produce densely substituted piperidines with high diastereoselectivity under metal-free conditions.

The table below summarizes various methods for achieving stereocontrol in piperidine synthesis.

MethodDescriptionKey Features
Diastereoselective Epoxidation Epoxidation of a tetrahydropyridine precursor followed by nucleophilic ring-opening.Yields highly oxygenated piperidines; stereochemistry is directed by existing ring substituents or reagents.
Reductive Cyclization Cyclization of a linear precursor, such as an amino acetal, often retaining stereochemistry from a prior step.Stereochemistry is set early in the synthetic sequence (e.g., via a Mannich reaction).
Catalytic Hydrogenation Asymmetric hydrogenation of pyridinium (B92312) salts or substituted pyridines using metal catalysts.Can produce all-cis-substituted piperidines with high diastereoselectivity.
Radical Cycloaddition A (4+2) cycloaddition reaction catalyzed by radicals to form the piperidine ring.Features high modularity, atom economy, and can be performed under metal-free conditions.

Chiral Catalyst and Auxiliary Applications in Piperidine Synthesis

To achieve enantioselectivity, chemists often turn to chiral catalysts or auxiliaries. These tools create a chiral environment during the reaction, favoring the formation of one enantiomer over the other.

Asymmetric Catalysis is a highly efficient method for synthesizing chiral piperidines. Transition metals like rhodium, palladium, and iridium are frequently used with chiral ligands for the asymmetric hydrogenation of pyridine (B92270) derivatives. For example, rhodium-catalyzed transfer hydrogenation of pyridinium salts can prepare a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have also emerged as a powerful strategy for the asymmetric dearomatization of pyridines to produce stereo-enriched piperidines.

Chiral auxiliaries offer another reliable method for stereocontrol. In this approach, a chiral molecule is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in domino Mannich–Michael reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can then be converted into various disubstituted chiral piperidine derivatives. The use of readily available chiral amines can also induce chirality in condensation reactions to form N-benzyl-piperidines, which can subsequently be deprotected to yield enantiopure NH-piperidines.

The following table highlights different chiral strategies applied in piperidine synthesis.

StrategyCatalyst/Auxiliary ExampleReaction TypeOutcome
Asymmetric Hydrogenation Rhodium(I) complex with chiral ligands.Hydrogenation of fluoropyridines.All-cis-(multi)fluorinated piperidines.
Transfer Hydrogenation Rhodium catalyst with a chiral amine.Reductive transamination of pyridinium salts.Chiral piperidines with high ee.
Chemo-enzymatic Cascade Amine oxidase/ene imine reductase.Oxidation/reduction of tetrahydropyridines.Stereo-defined 3- and 3,4-substituted piperidines.
Chiral Auxiliary D-arabinopyranosylamine.Domino Mannich–Michael reaction.Chiral 2-substituted dehydropiperidinones.

Conformational Analysis of this compound

The piperidine ring is not planar and typically adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. However, the presence of substituents can significantly alter the ring's preferred conformation and the orientation of the groups attached to it. For a molecule like this compound, both the N-benzyl group and the 4-benzyloxy group play crucial roles in determining its three-dimensional structure.

Theoretical and Experimental Conformational Studies of Related Piperidines

The conformational preferences of piperidine derivatives are extensively studied using both theoretical calculations and experimental techniques, primarily NMR spectroscopy.

Theoretical studies , such as molecular mechanics and density functional theory (DFT) calculations, are used to predict the relative energies of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for their interconversion. These calculations can model the electrostatic and steric interactions that dictate conformational preferences. For instance, in N-methyl piperidine, calculations have been used to explore the energetics and isomerization kinetics between different conformers arising from the inversion of the tertiary amine group and the ring geometry.

Experimental studies often rely on NMR spectroscopy. The magnitude of coupling constants between protons on adjacent carbons (J-values) provides direct information about their dihedral angles, which in turn defines the ring's conformation and the axial or equatorial orientation of substituents. For a series of 4-substituted piperidines, the J-value method was used to determine the conformational free energies, showing that for many non-polar substituents, the conformational energies are nearly identical to those in analogous cyclohexanes.

Influence of Substituents on Ring Conformation

The substituents on the piperidine ring exert a profound influence on its conformation. In this compound, the large N-benzyl group and the 4-benzyloxy group are the key determinants.

The N-substituent plays a critical role. A large N-alkyl group like benzyl (B1604629) generally prefers an equatorial position to minimize steric interactions with the axial protons at the C2 and C6 positions. However, when the nitrogen atom is bonded to a group that can engage in conjugation, such as a phenyl ring or an acyl group, the situation changes. This conjugation increases the sp² character of the nitrogen, leading to a flatter geometry around it and creating a "pseudoallylic strain" that can force an adjacent C2-substituent into an axial orientation. While the N-benzyl group in this compound does not create the same degree of planarity as an N-acyl group, its steric bulk is a dominant factor.

The 4-substituent (benzyloxy group) will have a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C2 and C6. In most 4-substituted piperidines, the chair conformation with the substituent in the equatorial position is significantly more stable. However, polar substituents at the 4-position can experience electrostatic interactions with a protonated nitrogen atom, which can stabilize the axial conformer. For the free base of this compound, the chair conformation with both the N-benzyl group's methylene (B1212753) and the 4-benzyloxy group occupying equatorial positions is expected to be the most stable conformer.

In some heavily substituted piperidines, steric crowding can force the ring out of a chair conformation and into a higher-energy twist-boat or boat conformation. For example, N-nitroso derivatives of t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones were found to exist as an equilibrium mixture of boat forms to avoid severe steric strain present in the chair conformation. While this compound is less sterically congested, the possibility of non-chair conformations, particularly in more complex derivatives, cannot be discounted.

The table below summarizes the expected conformational influences in this compound.

SubstituentPositionExpected OrientationRationale
Benzyl N1EquatorialMinimizes steric interactions with C2/C6 axial hydrogens.
Benzyloxy C4EquatorialAvoids 1,3-diaxial interactions with C2/C6 axial hydrogens.

Chemical Transformations and Reactivity of 1 Benzyl 4 Benzyloxypiperidine and Its Derivatives

Derivatization and Analog Preparation

The structural framework of 1-benzyl-4-benzyloxypiperidine offers multiple sites for chemical modification, enabling the synthesis of diverse analogs with tailored properties. These modifications can be broadly categorized into reactions involving the piperidine (B6355638) ring and transformations of the protective benzyl (B1604629) groups.

The piperidine core of this compound and its analogs, such as 1-benzyl-4-piperidone, is amenable to a variety of chemical transformations that introduce new functional groups and stereocenters. These modifications are crucial for developing new chemical entities with specific biological activities.

One common strategy involves the functionalization at the C-4 position. For instance, 1-benzyl-4-piperidone can be used as a starting material to introduce aryl groups, leading to the synthesis of 4-arylpiperidines. researchgate.net Another example is the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the piperidine ring is modified at the 4-position to incorporate an aminoethyl side chain. nih.gov This modification has been shown to be important for the development of potent acetylcholinesterase inhibitors. nih.gov

Furthermore, the nitrogen atom of the piperidine ring can be a site for further derivatization after the removal of the initial N-benzyl group. For example, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized, where various acyl and alkyl groups were introduced to the piperidine nitrogen. nih.gov

The following table summarizes selected examples of chemical modifications at the piperidine core of 1-benzyl-4-piperidine derivatives.

Starting MaterialReagents and ConditionsProductResearch Focus
1-Benzyl-4-piperidoneAryl boronic acids, Pd catalyst4-Aryl-1-benzylpiperidinesSynthesis of 4-arylpiperidine scaffolds
1-Benzyl-4-piperidoneWittig or Horner-Wadsworth-Emmons reagents1-Benzyl-4-alkylidenepiperidinesIntroduction of exocyclic double bonds
1-Benzyl-4-aminopiperidineo-Nitrobenzaldehyde, NaBH4, Methanol1-Benzyl-4-[N-(o-nitrobenzyl)-amino]-piperidineSynthesis of substituted aminopiperidines
4-Piperidinecarboxylic acid1. Esterification 2. N-Benzylation 3. Hydrolysis 4. Acylation 5. Dehydration 6. ReductionN-Benzyl-4-piperidinecarboxaldehydeIntermediate for Donepezil synthesis google.com

The benzyl groups in this compound serve as protecting groups for the secondary amine and the hydroxyl function. Their removal is a key step in many synthetic sequences, and various methods have been developed for this purpose. Additionally, the benzylic positions are susceptible to oxidation.

The most common method for the removal of the N-benzyl group is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. researchgate.net This method is generally efficient and clean, but it may not be suitable for molecules containing other functional groups that are sensitive to reduction. researchgate.net For instance, acid-facilitated debenzylation using Pd(OH)₂/C and acetic acid in ethanol (B145695) under a hydrogen atmosphere has been reported for N-Boc, N-benzyl double protected aminopyridinomethylpyrrolidine derivatives. nih.gov

An alternative method for N-debenzylation involves the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen atmosphere. researchgate.net This base-promoted process offers a complementary approach to the more common reductive methods. researchgate.net

The benzylic C-H bonds are also susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the formation of benzoic acid. masterorganicchemistry.com More selective oxidation to the corresponding benzaldehyde (B42025) can be achieved using milder reagents. Ruthenium tetroxide (RuO₄) has been used for the oxidation of N-benzylated tertiary amines, leading to various oxygenated derivatives through attack at the benzylic position. researchgate.net

The following table provides an overview of common transformations involving the benzyl moieties.

TransformationReagents and ConditionsProductNotes
N-DebenzylationH₂, Pd/C, Ethanol4-BenzyloxypiperidineStandard hydrogenolysis conditions. researchgate.net
N-Debenzylation20% Pd(OH)₂/C, H₂, Acetic acid, Ethanol, 60 °CDeprotected amineAcid-facilitated hydrogenolysis. nih.gov
N-DebenzylationKOtBu, DMSO, O₂Deprotected amineBase-promoted oxidation. researchgate.net
Benzylic OxidationHot KMnO₄Benzoic acidHarsh conditions, cleaves the benzyl group. masterorganicchemistry.com
Benzylic OxidationRuO₄ (in situ generated)Benzaldehyde, Benzoic acid, and other oxygenated derivativesCan lead to a mixture of products. researchgate.net

Role as a Synthetic Intermediate in Organic Synthesis

The this compound scaffold is a valuable building block in the synthesis of more complex and advanced chemical structures. Its pre-existing piperidine core and protected functional groups make it an attractive starting point for the efficient construction of diverse molecular architectures.

Derivatives of this compound, such as N-benzyl-4-piperidinecarboxaldehyde, serve as crucial intermediates in the synthesis of pharmaceuticals. google.com For example, N-benzyl-4-piperidinecarboxaldehyde is a key precursor in the synthesis of Donepezil hydrochloride, a medication used for the treatment of Alzheimer's disease. google.com The synthesis involves a multi-step sequence starting from 4-piperidinecarboxylic acid, where the N-benzyl group is introduced early in the synthesis. google.com

The versatility of the 1-benzyl-4-piperidone core is further demonstrated in its use for the synthesis of 4-arylpiperidines through palladium-catalyzed cross-coupling reactions. researchgate.net These 4-arylpiperidine motifs are present in numerous biologically active compounds.

The following table highlights the role of 1-benzyl-4-piperidine derivatives as precursors for advanced chemical structures.

PrecursorTarget Molecule/StructureSynthetic Strategy
N-Benzyl-4-piperidinecarboxaldehydeDonepezil hydrochlorideMulti-step synthesis involving Wittig-type reaction and subsequent transformations. google.com
1-Benzyl-4-piperidone4-ArylpiperidinesPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Hiyama). researchgate.net
1-Benzyl-4-chloropiperidineVarious Active Pharmaceutical Ingredients (APIs)Serves as a building block in the synthesis of drugs for neurological and cardiovascular conditions. innospk.com

The piperidine ring is a privileged scaffold in medicinal chemistry, and this compound and its analogs provide a robust platform for the generation of molecular diversity. Diversity-oriented synthesis (DOS) strategies aim to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov

The 1-benzyl-4-piperidone scaffold has been utilized in the Ugi four-component reaction to generate a diverse library of N-benzyl-4,4-disubstituted piperidines. ub.edu This one-pot reaction allows for the introduction of multiple points of diversity by varying the amine, carboxylic acid, and isocyanide components, leading to a wide range of structurally complex molecules. ub.edu

The ability to perform various chemical transformations on the piperidine core and the benzyl groups further enhances the potential of this scaffold for generating molecular diversity. By combining different modifications, a vast chemical space can be explored, increasing the probability of identifying novel compounds with desired biological activities.

The following table illustrates the use of the 1-benzyl-4-piperidine scaffold in generating molecular diversity.

ScaffoldReaction TypePoints of DiversityResulting Library
1-Benzyl-4-piperidoneUgi four-component reactionAmine, Carboxylic acid, IsocyanideN-Benzyl-4,4-disubstituted piperidines ub.edu
1-Benzyl-4-piperidoneMulti-component reactionsVarious starting materials for each componentDiverse piperidine-based compounds
4-Piperidone (B1582916) derivativesCombinatorial synthesisSubstituents at N-1 and C-4 positionsLibraries of N-substituted 4-functionalized piperidines

Computational and Theoretical Investigations of 1 Benzyl 4 Benzyloxypiperidine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the geometries and energies of molecules. For piperidine (B6355638) derivatives, DFT calculations are typically performed to obtain an optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

Commonly, the B3LYP hybrid functional is used in conjunction with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov These calculations provide the foundation for further analysis of the molecule's electronic properties, vibrational modes, and reactivity. The N-benzylpiperidine (N-BP) motif is frequently studied using these methods to understand its structural flexibility and interactions. nih.gov

The electronic properties of a molecule are key to understanding its chemical reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis.

HOMO and LUMO: The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity. nih.govnih.gov A small energy gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 1-Benzyl-4-benzyloxypiperidine, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen and oxygen atoms and the π-systems of the benzyl (B1604629) rings.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. ejosat.com.traimspress.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the nitrogen of the piperidine ring and the ether oxygen of the benzyloxy group, marking them as primary sites for interaction with electrophiles.

Below is a table of representative FMO data calculated for analogous molecules, illustrating typical energy values.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.2675-0.18090.0866
N-alkylated Phenytoin Derivative (Compound 4)-0.1855-0.01550.1700

Data sourced from theoretical studies on representative complex organic molecules. nih.govnih.gov

Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning bands in experimental Infrared (IR) spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and methodological approximations. This comparative approach allows for the confident assignment of specific vibrational modes, such as C-H, C-N, and C-O stretches and bends, within the complex molecular structure of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.